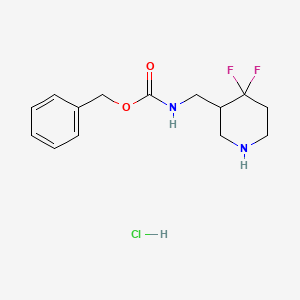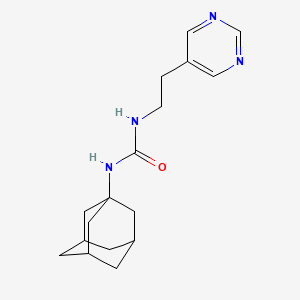![molecular formula C17H18N4O4S2 B2400393 (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 487038-56-2](/img/structure/B2400393.png)
(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
-
2-[2-(2-Aminoethoxy)ethoxy]ethanol : This compound, also known as 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine, is a chemical with the molecular formula C6H15NO3 and a molecular weight of 149.19. It’s used in various chemical reactions, but the specific applications weren’t detailed in the source.
-
Catalytic Protodeboronation of Pinacol Boronic Esters : This process involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
-
Synthesis of Nanosized SAPO-34 : This process involves the use of bifunctional amine 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) or its analog 1-(2-hydroxyethyl)piperazine (HEP). The piperazinyl group acts as a co-template to prompt the formation of the pure CHA phase, and the hydroxyl/ether groups help inhibit crystal growth.
-
2-[2-(2-Aminoethoxy)ethoxy]ethanol : This compound, also known as 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine, is a chemical with the molecular formula C6H15NO3 and a molecular weight of 149.19. It’s used in various chemical reactions, but the specific applications weren’t detailed in the source.
-
Catalytic Protodeboronation of Pinacol Boronic Esters : This process involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
-
Synthesis of Nanosized SAPO-34 : This process involves the use of bifunctional amine 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) or its analog 1-(2-hydroxyethyl)piperazine (HEP). The piperazinyl group acts as a co-template to prompt the formation of the pure CHA phase, and the hydroxyl/ether groups help inhibit crystal growth.
-
2-[2-(2-Aminoethoxy)ethoxy]ethanol : This compound, also known as 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine, is a chemical with the molecular formula C6H15NO3 and a molecular weight of 149.19. It’s used in various chemical reactions, but the specific applications weren’t detailed in the source.
-
Catalytic Protodeboronation of Pinacol Boronic Esters : This process involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
-
Synthesis of Nanosized SAPO-34 : This process involves the use of bifunctional amine 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) or its analog 1-(2-hydroxyethyl)piperazine (HEP). The piperazinyl group acts as a co-template to prompt the formation of the pure CHA phase, and the hydroxyl/ether groups help inhibit the crystal growth.
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-20-16(24)12(27-17(20)26)10-11-14(18-5-8-25-9-7-22)19-13-4-2-3-6-21(13)15(11)23/h2-4,6,10,18,22H,5,7-9H2,1H3/b12-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLQMQWGFAIMJ-BENRWUELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)
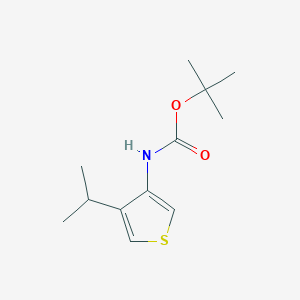
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)
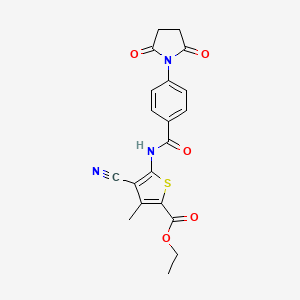
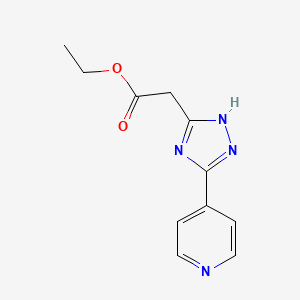

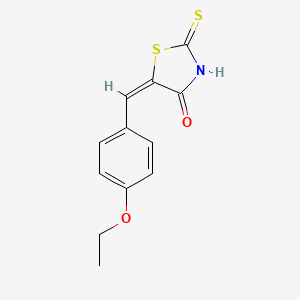
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)
